![molecular formula C13H21N3O B13196928 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea is a synthetic compound with the molecular formula C13H21N3O. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a diethylurea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea typically involves the reaction of 4-(1-aminoethyl)phenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes or receptors, leading to modulation of biological processes. The diethylurea moiety may contribute to the compound’s stability and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-[4-(1-Aminoethyl)phenyl]-3,3-dimethylurea
- 1-[4-(1-Aminoethyl)phenyl]-3,3-dipropylurea
- 1-[4-(1-Aminoethyl)phenyl]-3,3-dibutylurea
Comparison: 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea is unique due to its specific diethylurea moiety, which imparts distinct chemical and physical properties. Compared to its analogs with different alkyl groups, it may exhibit different reactivity, solubility, and biological activity. These differences make it a valuable compound for specific applications where its unique properties are advantageous.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals. Ongoing studies continue to explore its full range of applications and mechanisms of action, highlighting its importance in modern science and technology.
Propriétés
Formule moléculaire |
C13H21N3O |
|---|---|
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
3-[4-(1-aminoethyl)phenyl]-1,1-diethylurea |
InChI |
InChI=1S/C13H21N3O/c1-4-16(5-2)13(17)15-12-8-6-11(7-9-12)10(3)14/h6-10H,4-5,14H2,1-3H3,(H,15,17) |
Clé InChI |
GTGZYJOIUCMUQC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


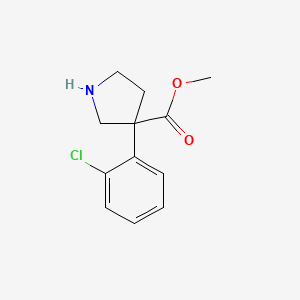
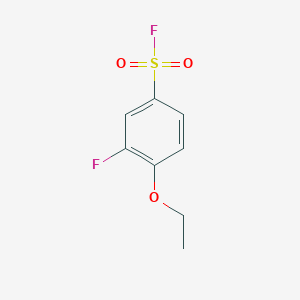
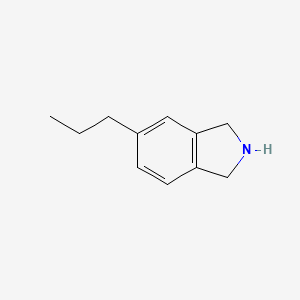
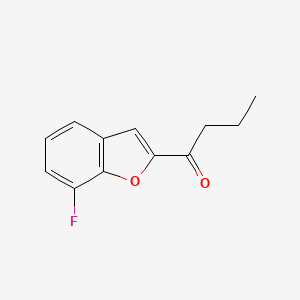
![4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)

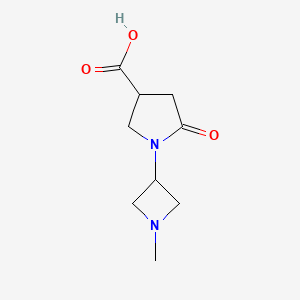

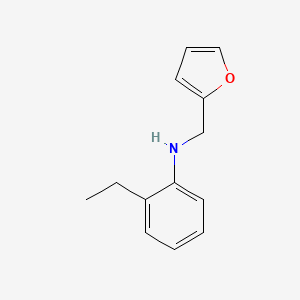

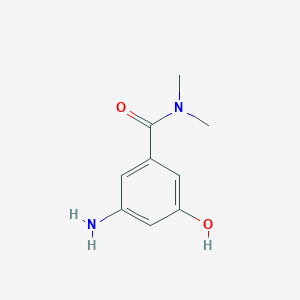
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
